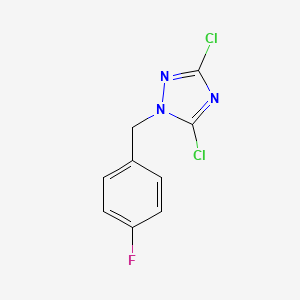

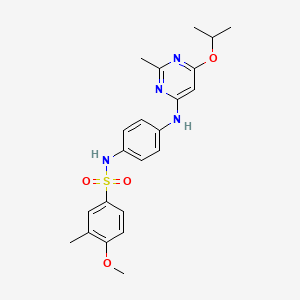

3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique

1. Structural and Interaction Analysis

Researchers have synthesized and characterized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, which are closely related to 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole. These compounds were analyzed using X-ray diffraction, DSC, TGA, and other techniques, revealing various intermolecular interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions. The understanding of these interactions provides insights into their physical and chemical properties, potentially impacting their applications in various fields including material sciences and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Interaction Energy Analysis

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally similar to the target compound, involves analysis using Hirshfeld surface analysis and DFT calculations. This research can shed light on how substituents in triazole rings influence the interaction energies of various bonds, which is crucial in understanding the reactivity and stability of these compounds in chemical reactions and potential pharmaceutical applications (Ahmed et al., 2020).

3. Bioactivity Research

Studies on 1,2,4-triazole derivatives have shown their wide spectrum of biological activities and low toxicity. Research focusing on the synthesis of new derivatives and their bioactivity assessment, including diuretic effects, is pivotal. Such research helps in identifying new compounds with potential biological activities, which can be further developed for medical applications (Kravchenko, 2018).

4. Chemical Synthesis Applications

The synthesis of derivatives of 1,2,4-triazoles, including those involving debenzylation reactions, highlights the chemical versatility of these compounds. Understanding these synthetic pathways is crucial for designing and producing novel compounds with desired properties for use in various fields, such as material science and drug development (Farooq, Sydnes, Törnroos, & Haug, 2012).

5. Supramolecular Chemistry

Research on 1,2,3-triazoles, which share structural similarities with the target compound, has explored their diverse supramolecular interactions. These studies contribute to the understanding of how triazole derivatives can be used in supramolecular and coordination chemistry, potentially leading to innovative applications in areas like anion recognition and catalysis (Schulze & Schubert, 2014).

6. Corrosion Inhibition

Triazole derivatives have been studied as corrosion inhibitors, particularly in acidic media. Understanding the adsorption behavior and efficiency of these compounds on metal surfaces is vital for developing new materials with enhanced corrosion resistance, which is crucial in industrial applications like pipeline maintenance and metal processing (Chaitra, Mohana, & Tandon, 2015).

Propriétés

IUPAC Name |

3,5-dichloro-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSDJCVQXUVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NC(=N2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)

![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)